molecular formula C19H16O2 B12796938 Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- CAS No. 94849-69-1

Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans-

Cat. No.: B12796938
CAS No.: 94849-69-1
M. Wt: 276.3 g/mol
InChI Key: SVWMTONRXYHEIV-PKOBYXMFSA-N
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Description

Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its complex structure, which includes multiple fused aromatic rings and hydroxyl groups. It is a member of the benz(a)anthracene family, known for their presence in various environmental pollutants and their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of Benz(a)anthracene derivatives followed by hydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled temperatures to ensure the selective addition of hydrogen and hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it back to its parent hydrocarbon or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various hydroxylated, halogenated, and nitrated derivatives. These products can have different physical and chemical properties compared to the parent compound.

Scientific Research Applications

Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- has several scientific research applications:

    Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.

    Biology: Researchers investigate its interactions with biological molecules to understand its potential toxicological effects.

    Medicine: Studies focus on its role in carcinogenesis and its potential use in developing anti-cancer drugs.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- involves its interaction with cellular components. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s hydroxyl groups can form reactive oxygen species, leading to oxidative stress and cellular damage. Molecular targets include DNA, proteins, and cellular membranes, with pathways involving oxidative stress and DNA damage response mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benz(a)anthracene: The parent hydrocarbon without hydroxyl groups.

    Benz(a)anthracene-7,12-dione: An oxidized derivative with quinone groups.

    Benz(a)anthracene-1,2,3,4-tetrahydro-: A reduced form with additional hydrogen atoms.

Uniqueness

Benz(a)anthracene-1,2-diol, 1,2-dihydro-8-methyl-, trans- is unique due to its specific hydroxylation pattern and methyl group, which confer distinct chemical and biological properties. Its ability to form reactive oxygen species and its potential role in carcinogenesis make it a compound of significant interest in both environmental and biomedical research.

Properties

CAS No.

94849-69-1

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

(1S,2S)-8-methyl-1,2-dihydrobenzo[a]anthracene-1,2-diol

InChI

InChI=1S/C19H16O2/c1-11-3-2-4-13-10-16-14(9-15(11)13)6-5-12-7-8-17(20)19(21)18(12)16/h2-10,17,19-21H,1H3/t17-,19+/m0/s1

InChI Key

SVWMTONRXYHEIV-PKOBYXMFSA-N

Isomeric SMILES

CC1=C2C=C3C=CC4=C(C3=CC2=CC=C1)[C@@H]([C@H](C=C4)O)O

Canonical SMILES

CC1=C2C=C3C=CC4=C(C3=CC2=CC=C1)C(C(C=C4)O)O

Origin of Product

United States

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